1,3-Benzodioxole-5-propanol
Overview
Description
1,3-Benzodioxole-5-propanol is an organic compound with the molecular formula C10H12O3 It is a derivative of 1,3-benzodioxole, which is a benzene ring fused with a dioxole ring
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxole-5-propanol is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in promoting root growth .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, leading to a significant promotion of root growth in plants such as Arabidopsis thaliana and Oryza sativa . The compound exhibits auxin-like physiological functions and is recognized by TIR1 .
Biochemical Pathways
The compound’s interaction with TIR1 triggers a common transcriptional response with auxin, a plant hormone . This response includes the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Result of Action
The result of the compound’s action is a remarkable promotive effect on root growth . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes .
Action Environment
Preparation Methods
1,3-Benzodioxole-5-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-benzodioxole with propanal in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1,3-Benzodioxole-5-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 1,3-benzodioxole-5-propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can yield 1,3-benzodioxole-5-propane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Scientific Research Applications
1,3-Benzodioxole-5-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating diseases like cancer and neurological disorders.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Comparison with Similar Compounds
1,3-Benzodioxole-5-propanol can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group. It is used in similar applications but may have different reactivity and properties.
1,3-Benzodioxole-5-propanoic acid: This is the oxidized form of this compound and is used in different chemical reactions and applications.
1,3-Benzodioxole-5-propyl chloride: This compound is formed by substituting the hydroxyl group in this compound with a chloride. .
This compound is unique due to its specific structure and reactivity, which make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPIXLMGIICUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220585 | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7031-03-0 | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007031030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole-5-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-dioxaindan-5-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Benzodioxole-5-propanol particularly useful in nanoparticle functionalization?
A1: this compound, often derivatized as 2,2-dimethyl-1,3-benzodioxole-5-propanol (CA-OH), possesses a unique structure that makes it highly valuable for nanoparticle functionalization. [] The catechol moiety (the benzodioxole group) exhibits strong binding affinity to metal oxide surfaces, such as those of manganese oxide (MnO) nanoparticles. [] This allows for robust anchoring of the molecule onto the nanoparticle surface. [] Furthermore, the propanol group provides a site for further chemical modification, enabling the attachment of various polymers like polyethylene glycol (PEG). []
Q2: How does the use of this compound derivatives contribute to the stability and functionality of nanoparticles?
A2: The research demonstrates that incorporating this compound derivatives as ligands significantly enhances the stability of nanoparticles in aqueous solutions. [] The attachment of PEG chains, for example, through the propanol group of CA-OH, leads to steric stabilization. [] This prevents nanoparticle aggregation and maintains their individual dispersion, a critical factor for many applications. [] Moreover, the functional groups introduced through the PEGylation process, such as primary amines or double bonds, offer sites for further conjugation with molecules like fluorescein isothiocyanate (FITC). [] This allows for optical tracking of the nanoparticles, highlighting their potential in biological applications like imaging and drug delivery. []
Q3: Are there any safety concerns associated with this compound and its use in nanomaterials?
A3: While the provided research focuses on the synthesis and application of this compound derivatives, it doesn't delve into detailed toxicological studies. Further research is necessary to assess the potential long-term effects and safety profile of these modified nanoparticles in biological systems. [] Evaluating their biocompatibility, biodegradability, and potential for accumulation in different tissues is crucial for ensuring their safe application in various fields, including nanomedicine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.